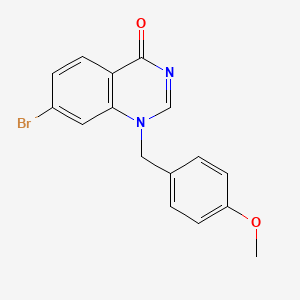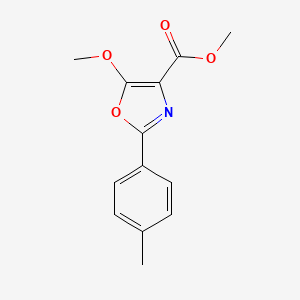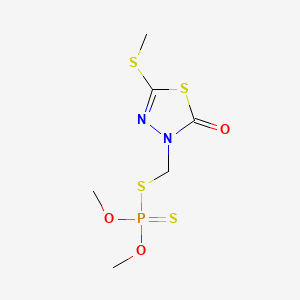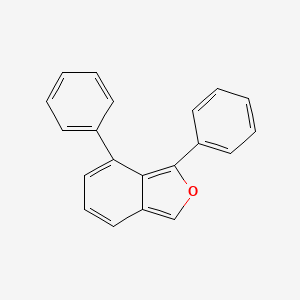
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of thioxopyrimidines This compound is characterized by its unique structure, which includes a diethoxyethyl group, a thioxo group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of diethyl bromoacetal with potassium hydrosulfide, followed by further reactions to introduce the thioxo and carboxylic acid groups . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to achieve the required product specifications.
化学反応の分析
Types of Reactions
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the thioxo group to a thiol group.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles depending on the desired substitution reaction . Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their catalytic activity. The pathways involved can include inhibition of proteases or other enzymes critical for cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(1,1-Diethoxyethyl)-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid include other thioxopyrimidines and diethoxyethyl derivatives. Examples include:
- 4-(1,1-Dimethoxyethyl)-2-methylpyrimidine
- 1,1-Diethoxyethyl phosphonic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications in various scientific fields .
特性
CAS番号 |
62328-11-4 |
|---|---|
分子式 |
C11H16N2O4S |
分子量 |
272.32 g/mol |
IUPAC名 |
6-(1,1-diethoxyethyl)-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-4-16-11(3,17-5-2)8-7(9(14)15)6-12-10(18)13-8/h6H,4-5H2,1-3H3,(H,14,15)(H,12,13,18) |
InChIキー |
ZYSVTKIVQVAZFC-UHFFFAOYSA-N |
正規SMILES |
CCOC(C)(C1=C(C=NC(=S)N1)C(=O)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-Methoxyphenyl)methyl]furan](/img/structure/B12905882.png)

![[2,2'-Biquinolin]-4-amine, N-(4-bromophenyl)-](/img/structure/B12905888.png)




![5-Chloro-1-{[4-(methanesulfonyl)phenyl]methyl}-1H-indole](/img/structure/B12905928.png)
![4-Methyl-6-phenylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12905933.png)

